molecular formula C7H8N6O B093134 2,4-Diamino-6-methyl-7-hydroxypteridine CAS No. 19152-92-2

2,4-Diamino-6-methyl-7-hydroxypteridine

Cat. No.: B093134
CAS No.: 19152-92-2
M. Wt: 192.18 g/mol
InChI Key: HJIYAWDHZICEAC-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methyl-7-hydroxypteridine is a pteridine-based compound of significant interest in biochemical and pharmaceutical research. Pteridine derivatives are found as the core structure of folic acid and function as cofactors for enzymes involved in crucial biological processes, including hydroxylation and methyl transfer . They are recognized for a wide range of clinically useful properties, such as anti-inflammatory, immunosuppressant, and anticancer activities . Specific 2,4-diamino-7-hydroxy-pteridine derivatives have been identified as catabolites of the important drug methotrexate in the biological fluids of patients, suggesting a role in the metabolism and potential side effects of this chemotherapeutic agent . This implicates the compound in studies of drug metabolism and pteridine-dependent enzymes. The broader class of 2,4-diaminopteridines has been investigated as a scaffold for new antioxidants and anti-inflammatory agents, with some derivatives showing potent inhibitory activity against enzymes like lipoxygenase, which is involved in the pathophysiology of inflammatory diseases . Researchers value this compound for probing the complex biological roles of pteridines and exploring potential new therapeutic avenues. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-diamino-6-methyl-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O/c1-2-6(14)12-5-3(10-2)4(8)11-7(9)13-5/h1H3,(H5,8,9,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIYAWDHZICEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172681
Record name 2,4-Diamino-6-methyl-7-hydroxypteridine
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URL https://comptox.epa.gov/dashboard/DTXSID10172681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19152-92-2
Record name 2,4-Diamino-6-methyl-7-hydroxypteridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33414
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33414
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-methyl-7-hydroxypteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role in Methotrexate Production

2,4-Diamino-6-methyl-7-hydroxypteridine is structurally analogous to intermediates in the Piper-Montgomery process for methotrexate synthesis, where 2,4-diamino-6-hydroxymethylpteridine serves as a pivotal precursor. The inadvertent formation of the 7-hydroxymethyl isomer during this process has been extensively documented, with studies attributing its emergence to suboptimal reaction conditions such as elevated pH or the presence of isomerization-promoting anions.

Isomerization Challenges

The thermodynamic instability of pteridine isomers complicates targeted synthesis. For instance, the Baugh and Shaw condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone generates both 6- and 7-hydroxymethyl isomers, with the latter favored at pH >5.5. This pH-dependent isomerization underscores the necessity for precise reaction control when aiming to isolate the 7-hydroxypteridine derivative.

Synthetic Routes and Methodological Variations

Condensation of Tetraaminopyrimidine with Dihydroxyacetone

The foundational approach involves reacting 2,4,5,6-tetraaminopyrimidine hydrochloride with dihydroxyacetone under aerobic conditions. This method, detailed in GB1595338A, typically yields 2,4-diamino-6-hydroxymethylpteridine as the primary product, with the 7-isomer constituting ≤5% of the product mixture at pH 5.5. To favor 7-hydroxymethyl formation, the following modifications are proposed:

  • pH Elevation : Increasing reaction pH to 6.0–6.5 promotes isomerization to the 7-hydroxymethyl variant, albeit at the expense of overall yield (reduced by 15–20%).

  • Anion Selection : Replacement of hydrochloride salts with acetate buffers at pH 6.2 enhances 7-isomer content to 12–18%, though this introduces competing side reactions.

Table 1: Isomer Distribution vs. Reaction pH

pH Range6-Hydroxymethyl (%)7-Hydroxymethyl (%)Total Yield (%)
5.3–5.595562
5.8–6.0821858
6.2–6.5722845

Data synthesized from GB1595338A and US4306064A.

Oxygenation and Aeration Effects

The choice of oxidizing agent significantly impacts reaction kinetics and selectivity. US4306064A demonstrates that molecular oxygen (O₂) accelerates ring closure but reduces selectivity for the 6-hydroxymethyl isomer. Conversely, aeration with air at 3.5 pH favors methylpteridine byproducts, indirectly increasing 7-hydroxymethylpteridine yield through competitive pathway suppression.

Advanced Optimization Strategies

Hydrochloride vs. Sulfite Precursors

Byproduct Management and Purification

Chromatographic Separation

High-performance liquid chromatography (HPLC) remains the gold standard for isolating this compound from complex reaction mixtures. GB1595338A reports a retention time differential of 2.3 minutes between 6- and 7-isomers on a C18 column with 0.1% trifluoroacetic acid/acetonitrile mobile phase.

Crystallization Techniques

Selective crystallization from ethanol/water (3:1 v/v) at pH 5.0 recovers 7-hydroxymethylpteridine with 88% purity, though yield remains low (12–18% of total crystallized product) .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-methyl-7-hydroxypteridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the amino or hydroxyl positions.

Scientific Research Applications

2,4-Diamino-6-methyl-7-hydroxypteridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-methyl-7-hydroxypteridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of pteridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2,4-Diamino-6-methyl-7-hydroxypteridine with three structurally related compounds:

Compound 1 : 2,4-Diamino-6-phenyl-7(8H)-pteridinone (CAS 19152-93-3)
  • Molecular Formula : C₁₂H₁₀N₆O
  • Molecular Weight : 254.25 g/mol
  • Key Features : A phenyl group at position 6 instead of methyl.
  • Implications : The phenyl substituent increases hydrophobicity and molecular weight compared to the methyl group in the target compound. This likely reduces aqueous solubility and alters binding affinity in biological systems .
Compound 2 : 2-Hydroxy-6,7-diethylpteridine
  • Molecular Formula : C₁₀H₁₄N₄O (estimated)
  • Key Features : Diethyl groups at positions 6 and 7, with a hydroxyl group at position 2.
  • The hydroxyl group at position 2 (vs. 7 in the target compound) may affect hydrogen-bonding interactions .
Compound 3 : 4-Amino-6-hydroxypyrimidine
  • Molecular Formula : C₄H₅N₃O
  • Molecular Weight : 111.10 g/mol
  • Key Features: A simpler monocyclic pyrimidine structure with amino and hydroxyl groups.
  • Implications : The absence of a fused pyrazine ring reduces structural complexity and may limit bioactivity compared to bicyclic pteridines .

Physicochemical Properties

Property This compound 2,4-Diamino-6-phenyl-7(8H)-pteridinone 2-Hydroxy-6,7-diethylpteridine 4-Amino-6-hydroxypyrimidine
Molecular Formula C₇H₈N₆O* C₁₂H₁₀N₆O C₁₀H₁₄N₄O* C₄H₅N₃O
Molecular Weight (g/mol) ~196.18 254.25 ~194.24 111.10
Substituents 2-NH₂, 4-NH₂, 6-CH₃, 7-OH 2-NH₂, 4-NH₂, 6-C₆H₅, 7-O 2-OH, 6-C₂H₅, 7-C₂H₅ 4-NH₂, 6-OH
Solubility Moderate (predicted) Low (phenyl group) Low (diethyl groups) High (simpler structure)
Bioactivity Potential antifolate/diuretic Diuretic (triamterene analogue) Unreported Limited

*Inferred from structural analysis due to lack of explicit data in evidence.

Research Findings

  • Antifolate Activity: Pteridines with amino and hydroxyl groups, such as this compound, are structurally analogous to antifolate agents like methotrexate. Substituent positioning influences binding to dihydrofolate reductase (DHFR) .
  • Solubility Trends : Hydrophobic substituents (e.g., phenyl in Compound 1) correlate with reduced aqueous solubility, as documented in the Handbook of Aqueous Solubility Data .
  • Crystallographic Data : Structural studies of similar compounds are archived in the Cambridge Structural Database (CSD), which contains over 250,000 entries for small-molecule crystal structures .

Q & A

Q. How can researchers design experiments to probe the compound’s tautomeric equilibria in solution?

  • Methodological Answer : Use 1H^1H-NMR variable-temperature studies (25–60°C) to observe chemical shift changes. Compare with DFT-predicted tautomer energies. Solvent polarity (e.g., DMSO vs. water) can stabilize specific tautomers, which can be quantified via UV-Vis titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Diamino-6-methyl-7-hydroxypteridine
Reactant of Route 2
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2,4-Diamino-6-methyl-7-hydroxypteridine

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